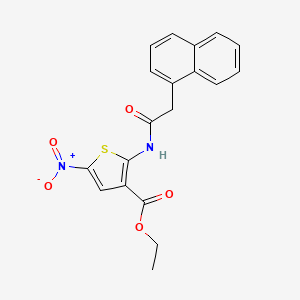

![molecular formula C21H21NO3S B2430222 Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 441290-49-9](/img/structure/B2430222.png)

Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene is a five-membered heterocyclic compound that contains a sulfur atom at the 1 position . Thiophene derivatives are essential heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Synthesis Analysis

The synthesis of thiophene derivatives like “Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate” has been a topic of interest for many researchers . A Pd-catalytic method has been developed for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which can be widely utilized as the chemical building block for modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformation .科学的研究の応用

a. Anti-Inflammatory Activity: Thiophenes have demonstrated anti-inflammatory effects. Researchers explore their potential as anti-inflammatory agents by modifying their structure to enhance efficacy and reduce side effects.

b. Anti-Cancer Properties: Certain thiophenes exhibit anti-cancer activity. Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate could be investigated for its cytotoxic effects against cancer cells.

c. Anti-Fungal Agents: Thiophenes have antifungal properties. This compound might be evaluated for its ability to combat fungal infections.

d. Kinase Inhibition: Thiophenes can inhibit kinases, which play crucial roles in cell signaling pathways. Researchers could explore whether this compound targets specific kinases relevant to disease pathways.

e. Estrogen Receptor Modulation: Given the structural diversity of thiophenes, scientists might investigate whether Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate interacts with estrogen receptors, potentially influencing hormone-related conditions.

f. Anti-Anxiety and Anti-Psychotic Effects: Thiophenes may impact neurotransmitter systems, making them candidates for anti-anxiety or anti-psychotic drug development.

Material Science Applications

Beyond medicinal chemistry, thiophenes find applications in material science:

a. Conducting Polymers: Thiophenes serve as building blocks for conducting polymers, which have applications in organic electronics, sensors, and solar cells. Researchers could explore the incorporation of this compound into polymer matrices.

b. Photovoltaic Devices: Thiophene-based materials contribute to organic photovoltaic devices. Investigating the photovoltaic properties of Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate could be worthwhile.

c. Sensors and Detectors: Functionalized thiophenes can be used in chemical sensors and detectors. Researchers might assess the sensing capabilities of this compound.

作用機序

Target of Action

Thiophene-based analogs have been studied extensively for their potential biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets, leading to a range of potential therapeutic effects .

Biochemical Pathways

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Result of Action

Some thiophene derivatives have been shown to induce apoptosis and cause cell cycle arrests in certain cell lines .

特性

IUPAC Name |

methyl 3-[(4-tert-butylbenzoyl)amino]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3S/c1-21(2,3)14-11-9-13(10-12-14)19(23)22-17-15-7-5-6-8-16(15)26-18(17)20(24)25-4/h5-12H,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZOAZKRDJZLGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2430142.png)

![N-(4-bromo-3-methylphenyl)-2-((3-(4-bromophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2430143.png)

![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2430150.png)

![2-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2430151.png)

![3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2430156.png)

![2-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2430159.png)

![(2Z)-2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-5,5-dimethylcyclohexan-1-one](/img/structure/B2430162.png)